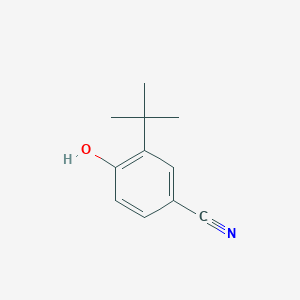

3-(tert-Butyl)-4-hydroxybenzonitrile

Übersicht

Beschreibung

3-(tert-Butyl)-4-hydroxybenzonitrile, commonly referred to as TBHN, is a synthetic organic compound that is widely used in laboratory experiments due to its unique properties. TBHN is a colorless, crystalline solid that is highly water-soluble and has a low melting point. Its chemical structure consists of a benzene ring with a hydroxyl group and a tert-butyl group attached to the fourth carbon. TBHN has a variety of applications in the scientific community, including synthesis, drug discovery, and biochemistry.

Wissenschaftliche Forschungsanwendungen

1. Uncoupler of Respiratory-Chain Phosphorylation

3,5-Di-tert-butyl-4-hydroxybenzylidenemalononitrile (SF 6847) is identified as a potent uncoupler of respiratory-chain phosphorylation. It's considered one of the most powerful uncouplers, with studies highlighting the role of its functional groups in the uncoupling process (Muraoka & Terada, 1972). Additionally, less than 0.2 molecule per respiratory chain of this compound is sufficient to induce complete uncoupling, suggesting a non-stoichiometric relationship between uncoupler molecules and components involved in oxidative phosphorylation (Terada & van Dam, 1975).

2. Synthesis and Redox Properties in Chemistry

The compound plays a crucial role in the synthesis and redox properties of dinuclear rhodium(II) carboxylates. It's been used to synthesize novel rhodium complexes, leading to new insights into their redox transformations and stability of radical complexes (Milaeva et al., 2010).

3. Steric Effects in Chemical Reactions

In studies focusing on steric effects in chemical reactions, derivatives of 3-(tert-Butyl)-4-hydroxybenzonitrile, like 4-tert-butylcatechol, have been used to understand the reactivity of aryl radicals with surfaces, providing significant insights into electrografting reactions and layer formation in chemistry (Combellas et al., 2009).

4. Material Science and Polymer Synthesis

This compound is involved in synthesizing materials with special properties. For instance, 4-tert-butylcatechol has been utilized to create polyamides with flexible main-chain ether linkages, demonstrating properties like high thermal stability and solubility in various solvents, which are valuable in material science and engineering (Hsiao, Yang, & Chen, 2000).

5. Role in Pharmacology and Toxicology

In pharmacology, the metabolism of similar compounds like 3,5-di-tert-butyl-4-hydroxytoluene has been studied, providing crucial insights into how these compounds are metabolized in organisms, which is vital for understanding their pharmacological and toxicological profiles (Daniel, Gage, & Jones, 1968).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as doramapimod , have been found to inhibit P38 MAP kinase . This enzyme plays a crucial role in cellular responses to stress and inflammation .

Mode of Action

Compounds with a tert-butyl group, like butylated hydroxyanisole (bha), have been shown to stabilize free radicals . This suggests that 3-(tert-Butyl)-4-hydroxybenzonitrile might interact with its targets by stabilizing free radicals, thereby preventing further free radical reactions .

Biochemical Pathways

The tert-butyl group has been associated with various biosynthetic and biodegradation pathways .

Pharmacokinetics

A study on a compound with a similar tert-butyl group, cp-533,536, showed that it was extensively metabolized in both male and female rats . The plasma clearance of CP-533,536 and its metabolites was lower in female rats compared to male rats .

Result of Action

For instance, tert-butylhydroquinone (TBHQ) and its oxidation product, tert-butylbenzoquinone (TBBQ), have demonstrated antibacterial activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(tert-Butyl)-4-hydroxybenzonitrile. For instance, the U.S. Environmental Protection Agency (EPA) has taken action to reduce exposures to certain chemicals that are persistent, bioaccumulative and toxic (PBT), which could include compounds with a tert-butyl group . These chemicals remain in the environment for long periods and can accumulate in the body, potentially affecting the action and efficacy of the compound .

Eigenschaften

IUPAC Name |

3-tert-butyl-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQNZPYFQSOAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594013 | |

| Record name | 3-tert-Butyl-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4910-04-7 | |

| Record name | 3-tert-Butyl-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

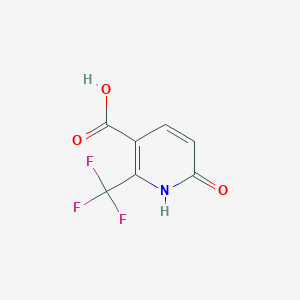

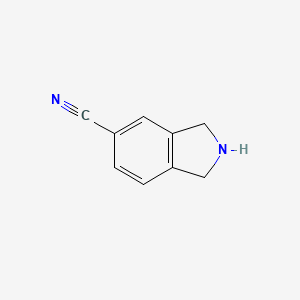

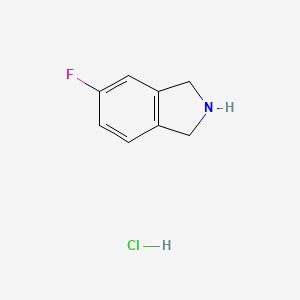

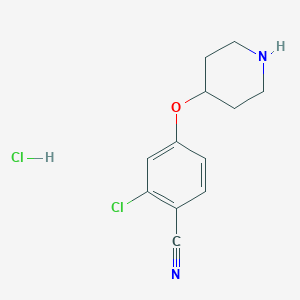

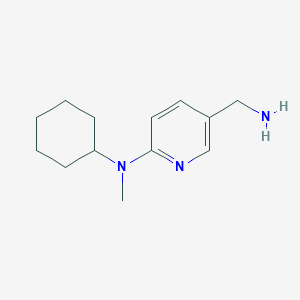

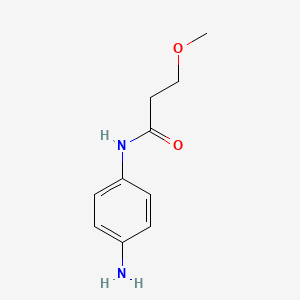

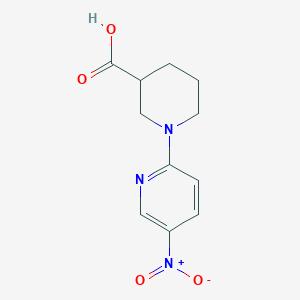

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319964.png)

![6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1319970.png)

![N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319972.png)

![1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B1319988.png)